8-cyclohexyl-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
6-cyclohexyl-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3/c1-12-13(2)24-15-16(20-18(24)23(12)14-8-6-5-7-9-14)21(3)19(26)22(17(15)25)10-11-27-4/h14H,5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOIBZBXZHKQRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4CCCCC4)N(C(=O)N(C3=O)CCOC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Cyclohexyl-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound belonging to the imidazo[2,1-f]purine class. This class of compounds has garnered attention due to their potential biological activities, particularly in the fields of neuropharmacology and immunology. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C19H26N4O2
- Molecular Weight : 342.44 g/mol
- IUPAC Name : this compound
Research indicates that compounds in the imidazo[2,1-f]purine family often act as phosphodiesterase (PDE) inhibitors and serotonin receptor ligands. Specifically:
- PDE Inhibition : The compound has shown potential as a phosphodiesterase inhibitor, which can lead to increased levels of cyclic AMP (cAMP) in cells. This mechanism is crucial for various cellular signaling pathways and has implications for mood regulation and anxiety disorders .
- Serotonin Receptor Affinity : Studies have demonstrated that related compounds exhibit affinity for serotonin receptors (5-HT1A and 5-HT7). These interactions suggest potential antidepressant and anxiolytic effects .
Antidepressant Effects
In vivo studies have indicated that this compound may possess antidepressant properties. For instance:
- Forced Swim Test (FST) : Compounds similar to 8-cyclohexyl-3-(2-methoxyethyl)-1H-imidazo[2,1-f]purine have shown significant reductions in immobility time during FSTs in mice, suggesting an antidepressant-like effect .
Anxiolytic Properties
The compound has also been evaluated for its anxiolytic effects:
- Comparison with Diazepam : In preliminary pharmacological tests, it exhibited greater potency than diazepam at certain doses (e.g., 2.5 mg/kg), indicating a promising profile for treating anxiety disorders .
Study 1: Serotonin Receptor Ligands
A series of derivatives from the imidazo[2,1-f]purine class were synthesized and tested for their affinity towards serotonin receptors. The results indicated that modifications at specific positions significantly enhanced receptor binding affinity and selectivity:
| Compound | 5-HT1A Affinity | 5-HT7 Affinity | PDE Inhibition |
|---|---|---|---|
| Compound A | High | Moderate | Weak |
| Compound B | Moderate | High | Moderate |
| 8-Cyclohexyl... | High | High | Weak |
Study 2: Pharmacokinetics and Toxicology
A pharmacokinetic study evaluated the absorption, distribution, metabolism, and excretion (ADME) of the compound:
- Absorption : Rapid absorption with peak plasma concentrations observed within 30 minutes post-administration.
- Metabolism : Primarily metabolized by liver enzymes with a half-life of approximately 4 hours.
- Toxicology : No significant acute toxicity was observed at therapeutic doses in animal models.
Comparison with Similar Compounds
Key Observations:
- Position 8 Modifications: Piperazinylalkyl groups (e.g., AZ-853, AZ-861) confer high 5-HT1A receptor affinity, while dihydroisoquinolinyl (Compound 5) or cyclohexyl (Target Compound) groups may prioritize PDE or alternative receptor interactions .
- Position 3 Substitutions : Methyl groups are common, but the Target Compound’s 2-methoxyethyl chain could improve solubility and reduce CYP-mediated metabolism compared to alkyl chains .
Pharmacodynamic and Pharmacokinetic Profiles
Anticancer Activity (CB11 vs. Target Compound):
Antidepressant Activity (AZ-853, AZ-861, Compound 3i):
- AZ-853: Superior brain penetration (brain/plasma ratio = 1.5) and antidepressant efficacy in FST (ED50 = 2.5 mg/kg) but causes weight gain and α1-adrenolytic hypotension .
- AZ-861 : Higher 5-HT1A affinity (Ki = 0.2 nM) but weaker brain penetration (brain/plasma ratio = 0.8) and lipid metabolism side effects .
Structural Determinants of Selectivity
- Fluorine vs. Trifluoromethyl Groups : AZ-853 (2-fluorophenyl) vs. AZ-861 (3-trifluoromethylphenyl) show that electron-withdrawing groups at the phenyl ring enhance 5-HT1A receptor potency but alter side effect profiles .
- Chain Length : Piperazinylpentyl (Compound 3i) vs. piperazinylbutyl (AZ-853) extensions impact brain penetration and duration of action .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
